4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Vue d'ensemble

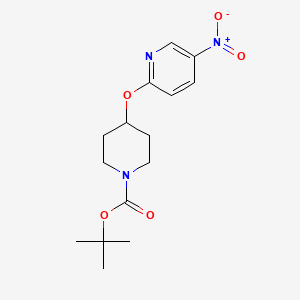

Description

4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H22N4O2. It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a piperidine ring through an oxy linkage. The tert-butyl ester group is attached to the piperidine ring, providing stability and making it a useful intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 2-bromo-5-nitropyridine with piperidine-1-carboxylic acid tert-butyl ester in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium iodide in dimethyl sulfoxide (DMSO). The reaction mixture is gently warmed to 50°C for three hours and then cooled to room temperature overnight. The product is isolated by dilution with ethyl acetate, filtration, and drying .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to maintain consistent temperature and mixing. The use of palladium-carbon catalysts in hydrogenation reactions can also be employed to reduce the nitro group to an amino group, which can then be further functionalized .

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using hydrogenation with palladium-carbon catalysts.

Substitution: The nitro group can be substituted with

Activité Biologique

4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 346665-40-5) is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is C15H21N3O5, and it has a molecular weight of 323.34 g/mol. The compound features both a piperidine core and a nitropyridine moiety, which are known for their biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3O5 |

| Molecular Weight | 323.34 g/mol |

| CAS Number | 346665-40-5 |

| Synonyms | tert-butyl 4-(5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate |

| Structure | Chemical Structure |

The biological activity of this compound can be attributed to its structural components, particularly the nitropyridine, which is known to interact with various biological targets. Studies have shown that compounds with similar structures can exhibit antiparasitic , antitumor , and anti-inflammatory activities.

Antiparasitic Activity

Research indicates that nitropyridine derivatives are effective against certain parasitic infections. For instance, modifications in the structure can enhance the potency against parasites by affecting the lipophilicity and metabolic stability of the compound . The activity against Plasmodium falciparum (the malaria-causing parasite) has been particularly noted, with some derivatives showing effective inhibition of PfATP4-associated Na+-ATPase activity.

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For example, derivatives similar to 4-(5-Nitro-pyridin-2-yloxy)-piperidine have shown IC50 values in the micromolar range against human cancer cell lines .

- Metabolic Stability : The metabolic profile of these compounds is crucial for their efficacy. A study highlighted that the inclusion of specific functional groups could improve metabolic stability while maintaining biological activity .

- Apoptosis Induction : Flow cytometry assays revealed that certain derivatives induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation, suggesting potential therapeutic applications in oncology .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

tert-butyl 4-(5-nitropyridin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-8-6-12(7-9-17)22-13-5-4-11(10-16-13)18(20)21/h4-5,10,12H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQMZHDBFJVUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.